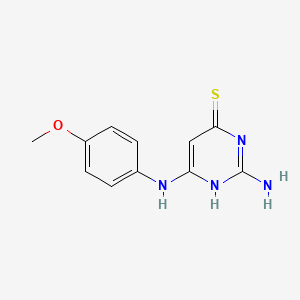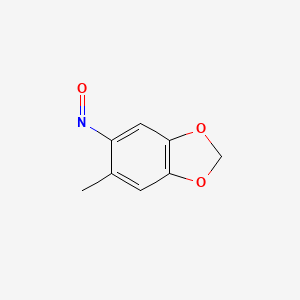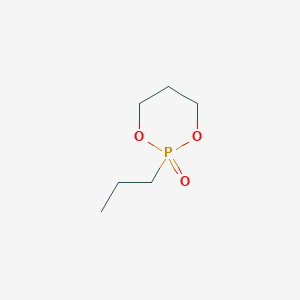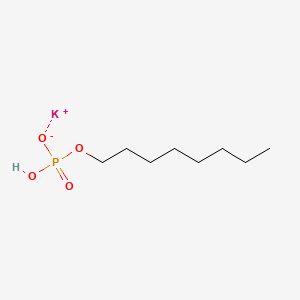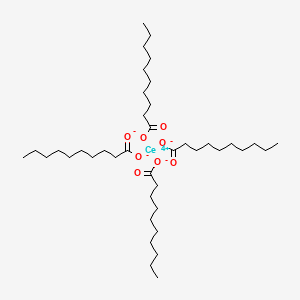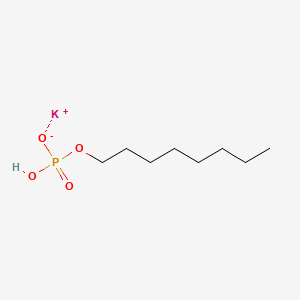
Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- is an organic compound characterized by the presence of a benzonitrile core substituted with a nitro group and a trifluoromethylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- typically involves the following steps:
Substitution: The trifluoromethylphenoxy group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the nitrated benzonitrile with a trifluoromethylphenol derivative in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Types of Reactions:
Oxidation: Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in various substitution reactions, including nucleophilic aromatic substitution, where the trifluoromethylphenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, iron powder with hydrochloric acid.
Substitution: Potassium carbonate, sodium hydride, dimethylformamide as solvent.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
- Benzonitrile, 4-(trifluoromethyl)-
- 2-Nitro-4-(trifluoromethyl)benzonitrile
- 2-Nitro-5-(trifluoromethyl)benzonitrile
Comparison:
- Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- is unique due to the presence of both a nitro group and a trifluoromethylphenoxy group, which impart distinct chemical properties and reactivity.
- Benzonitrile, 4-(trifluoromethyl)- lacks the nitro group, resulting in different reactivity and applications.
- 2-Nitro-4-(trifluoromethyl)benzonitrile and 2-Nitro-5-(trifluoromethyl)benzonitrile have similar functional groups but differ in the position of the nitro and trifluoromethyl groups, affecting their chemical behavior and potential uses.
Propiedades
Número CAS |
82673-97-0 |
|---|---|
Fórmula molecular |
C14H7F3N2O3 |
Peso molecular |
308.21 g/mol |
Nombre IUPAC |
5-nitro-2-[4-(trifluoromethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H7F3N2O3/c15-14(16,17)10-1-4-12(5-2-10)22-13-6-3-11(19(20)21)7-9(13)8-18/h1-7H |
Clave InChI |
GAAZTWADHCODSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


